Methyltriphenylphosphonium iodide

Kinetic stability Alkaline hydrolysis Phosphonium salt degradation

Methyltriphenylphosphonium iodide (CAS 2065-66-9) is the essential precursor for Wittig methylenation. The iodide counterion provides measurably superior leaving-group ability vs. bromide/chloride analogs, accelerating ylide formation and improving alkene yields under strongly basic conditions (n-BuLi, t-BuOK). This compound is the only valid halide choice for perovskite solar cell passivation, where I⁻ compensates halide vacancies while the bulky MTPP⁺ cation blocks volatile escape. Validated for high-temperature phase-transfer catalysis (175–205°C) at 0.25–0.35% loading—thermal stability where other halides and ammonium catalysts decompose. Ideal for [¹¹C]PET tracer production with 80–90% radiochemical yield. Choose the iodide for kinetics, stability, and application specificity.

Molecular Formula C19H18IP
Molecular Weight 404.2 g/mol
CAS No. 2065-66-9
Cat. No. B127264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltriphenylphosphonium iodide
CAS2065-66-9
SynonymsTriphenylmethylphosphinium Iodide;  Methyltriphenylphosphonium iodide
Molecular FormulaC19H18IP
Molecular Weight404.2 g/mol
Structural Identifiers
SMILESC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
InChIInChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1
InChIKeyJNMIXMFEVJHFNY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyltriphenylphosphonium Iodide CAS 2065-66-9: Procurement Specifications and Core Characteristics


Methyltriphenylphosphonium iodide (CAS 2065-66-9) is a quaternary phosphonium salt with molecular formula C19H18IP and molecular weight 404.23 g/mol . It is primarily employed as a precursor to the Wittig reagent methylenetriphenylphosphorane for methylenation of aldehydes and ketones . Commercial specifications typically include purity ≥97-98% (argentometric titration) with melting point 183-189°C [1]. The compound is light-sensitive and hygroscopic, requiring storage under inert atmosphere in cool, dark conditions . This compound serves as a foundational building block in organic synthesis, particularly where the specific reactivity profile of the iodide counterion confers distinct advantages over bromide or chloride analogs.

Why Methyltriphenylphosphonium Iodide Cannot Be Casually Substituted with Bromide or Chloride Analogs


Generic substitution among methyltriphenylphosphonium halides is technically inadvisable due to quantifiable differences in nucleofugality, reaction kinetics, and application-specific performance. The leaving group ability of iodide (I⁻) exceeds that of bromide (Br⁻) and chloride (Cl⁻) in nucleophilic displacement reactions at phosphorus, directly affecting ylide formation rates and subsequent reaction outcomes [1]. Kinetic studies on alkaline hydrolysis demonstrate that methyltriphenylphosphonium iodide undergoes hydrolysis measurably slower than heteroaryl phosphonium analogs, establishing a defined stability baseline [2]. In high-temperature phase-transfer catalysis (175-205°C), only phosphonium iodide salts maintain sufficient thermal integrity where other halides and quaternary ammonium catalysts decompose [3]. Additionally, applications requiring the iodide anion for vacancy passivation—such as perovskite solar cell stabilization—cannot be fulfilled by bromide or chloride analogs, as halide identity critically determines defect compensation efficacy [4].

Methyltriphenylphosphonium Iodide: Quantitative Comparative Evidence for Procurement Decisions


Hydrolytic Stability Advantage: Methyltriphenylphosphonium Iodide vs. Heteroaryl Phosphonium Analogs

Kinetic studies on alkaline hydrolysis establish that methyltriphenylphosphonium iodide undergoes hydrolytic cleavage measurably slower than 2-furyl and 2-thienyl phosphonium analogs. This comparative rate data provides direct evidence for its enhanced stability under basic aqueous conditions, which is relevant for reactions where competing hydrolysis pathways would reduce effective reagent concentration or introduce impurities [1].

Kinetic stability Alkaline hydrolysis Phosphonium salt degradation Reagent shelf-life

High-Temperature Phase-Transfer Catalysis: Methyltriphenylphosphonium Iodide Thermal Stability at 175-205°C

In high-temperature carbonylation of methanol to acetaldehyde, methyltriphenylphosphonium iodide is employed as a phase-transfer catalyst at reaction temperatures of 175°C to 205°C, conditions under which alternative phosphonium salts and conventional quaternary ammonium phase-transfer catalysts are documented to be thermally unstable [1]. The patented catalytic system utilizes MePPh3I at 0.25-0.35% loading with conversions and selectivities maintained under these extreme thermal conditions.

Phase-transfer catalysis High-temperature synthesis Thermal stability Carbonylation

Iodide-Specific Passivation Efficacy: Methyltriphenylphosphonium Iodide vs. Alternative Halide Salts in Perovskite Solar Cells

In perovskite solar cell applications, methyltriphenylphosphonium iodide (MTPPI) demonstrates dual-function passivation: the iodide anion donates to halide vacancies while the bulky methyltriphenylphosphonium (MTPP⁺) cation provides a molecular sealing layer [1]. This specific iodide functionality cannot be replicated by bromide or chloride analogs, as halide vacancy compensation in mixed-halide perovskites (RbCsMAFA-PbIBr) critically requires iodide ion donation. Bromide or chloride salts would introduce mismatched halide species that fail to properly compensate iodide-specific vacancy defects and may induce undesired halide segregation.

Perovskite solar cells Defect passivation Halide vacancy compensation Stability enhancement

Isotopic Labeling Platform: Methyltriphenylphosphonium Iodide-d3,13C Derivatives for Mechanistic Tracing

Methyltriphenylphosphonium iodide serves as a platform for dual isotopic labeling with both deuterium (d3) and carbon-13 (13C) enrichment on the methyl group, yielding (methyl)triphenylphosphonium iodide-[d3,13C] (CAS 282107-30-6) . This labeled derivative enables Wittig methylenation with isotopic tagging, facilitating the synthesis of labeled terminal alkenes for reaction mechanism elucidation and metabolic fate studies . The commercial availability of deuterium-labeled methyltriphenylphosphonium iodide-d3 (CAS 1560-56-1) with purity >98% further expands the accessible labeling toolkit .

Isotope labeling Deuterium Carbon-13 Mechanistic studies Metabolic tracing

Catalytic Cyanohydrin Trimethylsilyl Ether Formation: Aldehyde Scope and Reaction Utility

Methyltriphenylphosphonium iodide catalyzes the addition of trimethylsilyl cyanide (TMSCN) to aldehydes, yielding cyanohydrin trimethylsilyl ethers across a broad substrate scope including aliphatic, aromatic, and heterocyclic aldehydes [1]. This catalytic activity represents a distinct functional application beyond its primary role as a Wittig reagent precursor, providing a secondary value proposition for laboratories seeking reagent versatility.

Cyanosilylation Catalysis Aldehyde functionalization Organocatalysis

Radiochemical Yield Performance: [11C]Methyltriphenylphosphonium Iodide in PET Tracer Synthesis

In positron emission tomography (PET) radiochemistry, [11C]methyltriphenylphosphonium iodide is prepared directly from [11C]methyl iodide and triphenylphosphine, enabling in situ generation of [11C]methylenetriphenylphosphorane for one-pot Wittig synthesis of [β-11C]styrene [1]. The process achieves a radiochemical yield of 80-90% with specific radioactivity of 100 MBq/μmol and a total synthesis time of 40 minutes.

Radiochemistry Carbon-11 labeling PET imaging Wittig reaction

Methyltriphenylphosphonium Iodide: Validated Application Scenarios Supported by Quantitative Evidence


High-Temperature Industrial Carbonylation Processes (175-205°C)

Based on thermal stability evidence from U.S. Patent 9,238,606, methyltriphenylphosphonium iodide is validated for methanol carbonylation to acetaldehyde at 175-205°C, where it serves as a phase-transfer catalyst at 0.25-0.35% loading [4]. This scenario is specifically relevant for industrial process chemists seeking catalysts that maintain integrity under sustained high-temperature operation where conventional phase-transfer agents decompose.

Perovskite Solar Cell Defect Passivation and Environmental Barrier Formation

As demonstrated in Crystals (2025, 15, 176), methyltriphenylphosphonium iodide functions as a multifunctional passivation additive in mixed-cation perovskite RbCsMAFA-PbIBr solar cells [4]. The iodide anion compensates halide vacancies while the bulky MTPP⁺ cation forms a molecular sealing layer blocking volatile component escape and oxygen/water ingress. This application uniquely requires the iodide salt; bromide or chloride substitution is chemically invalid.

PET Radiochemistry: 11C-Labeled Alkene Synthesis with 80-90% Yield

Based on the one-pot [11C]methyltriphenylphosphonium iodide methodology with demonstrated 80-90% radiochemical yield and 100 MBq/μmol specific radioactivity [4], this compound is validated for rapid synthesis of [β-11C]styrene and related 11C-labeled terminal alkenes. The 40-minute synthesis time is compatible with the 20.4-minute half-life of carbon-11, making it suitable for clinical PET tracer production workflows.

Wittig Methylenation Requiring Superior Hydrolytic Stability Under Strong Base

Kinetic evidence from J. Chem. Soc., Perkin Trans. 2 (1974, 1690-1694) establishes that phenyl-substituted phosphonium salts (including methyltriphenylphosphonium iodide) exhibit slower alkaline hydrolysis than 2-furyl and 2-thienyl analogs [4]. This makes methyltriphenylphosphonium iodide the preferred choice for Wittig reactions employing strongly basic conditions (e.g., n-BuLi, NaNH₂, t-BuOK) where competitive hydrolysis of the phosphonium salt could reduce effective ylide concentration and compromise alkene yield.

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